The synthesis of Ziresovir involves several key steps that focus on creating a tribenzamide derivative with specific pharmacological properties. The synthetic pathway typically includes:
Ziresovir's molecular structure is characterized by its unique tribenzamide configuration, which contributes to its antiviral properties.
Data on its crystal structure may provide insights into how Ziresovir binds to its target protein, although detailed crystallographic data is not yet publicly available .
Ziresovir undergoes specific chemical reactions that are critical for its activity:
The technical details of these reactions are primarily derived from in vitro assays that measure binding affinity and inhibitory concentration values.
The mechanism by which Ziresovir exerts its antiviral effects involves several key processes:
Data from pharmacokinetic studies indicate favorable absorption and distribution profiles in vivo, supporting its potential use as an oral therapeutic agent .
Ziresovir exhibits several notable physical and chemical properties:
Relevant data include:
Ziresovir's primary application lies in its potential as an antiviral therapy for respiratory syncytial virus infections. Its development aims to provide an effective treatment option for high-risk populations, particularly infants who are susceptible to severe respiratory complications from this virus.
Additionally, ongoing research may explore other applications within virology and infectious disease management, given its unique mechanism of action targeting viral entry processes .
Ziresovir (RO-0529/AK0529; C₂₂H₂₅N₅O₃S) is a benzimidazole-derived small molecule with a molecular weight of 439.53 g/mol. Its structure features a macrocyclic pyrazolo[1,5-a]pyrimidine core, critical for its antiviral activity. The compound's 3D conformation enables precise interaction with hydrophobic pockets in the RSV fusion (F) protein, particularly stabilizing the prefusion state. Molecular dynamics simulations reveal that the oxabicyclo[2.2.1]heptane moiety and sulfonamide group facilitate hydrogen bonding with residues in the F protein's antigenic site Ø, while the fluorophenyl group engages in π-π stacking with tyrosine residues. This optimized geometry prevents conformational changes required for membrane fusion [3] [4] [7].
Table 1: Key Molecular Descriptors of Ziresovir
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₂H₂₅N₅O₃S | Balances hydrophobicity and solubility |
Bioavailability (rats) | 32% | Suitable for oral administration |
logP | 2.1 | Optimal membrane permeability |
EC₉₀ (wild-type RSV) | 0.005 μM | High potency against clinical strains |
Ziresovir binds the RSV F protein with high affinity (Kd = 3 nM), targeting a conserved cavity near the fusion peptide region. Thermodynamic studies demonstrate entropy-driven binding (ΔG = -9.8 kcal/mol), facilitated by displacement of water molecules from the hydrophobic pocket. Key interactions include:
Resistance profiling identifies mutation hotspots at D486N and D489V/Y, which introduce steric hindrance and reduce binding affinity by >100-fold. However, molecular modeling confirms preserved activity against T400I and F488L mutants due to compensatory hydrophobic interactions [4] [6] [9].
Table 2: Resistance Profile of Ziresovir Against RSV F Mutants
Mutation | Location | EC₅₀ Shift (vs. Wild-Type) | Mechanism |
---|---|---|---|
D486N | Heptad Repeat B | 700-fold increase | Loss of salt bridge stabilization |
D489V/Y | Fusion Peptide | >3,000-fold increase | Steric obstruction of binding pocket |
T400I | Cysteine-Rich Region | 12-fold increase | Minor allosteric perturbation |
RSV infection triggers cell-cell fusion through F protein-mediated membrane merging, forming multinucleated syncytia. Ziresovir (100 nM) inhibits syncytia formation by >90% in HEp-2 cells by arresting the F protein in a prefusion conformation. Time-lapse microscopy shows that treated cells exhibit only isolated infection foci (<10 μm diameter), versus uncontrolled syncytia (>250 μm) in untreated controls. This blockade occurs post-attachment, as confirmed by unaltered viral adsorption rates in radiolabeled virion assays [4] [6].
The K394R F protein mutant exhibits hyperfusogenic activity, generating syncytia 1.9× larger than wild-type. Ziresovir retains efficacy against this mutant by allosterically disrupting the refolding cascade, reducing plaque diameter from 2.8 mm to 0.9 mm. This contrasts with fusion inhibitors like presatovir, which show complete loss of activity against K394R [6] [9].
Ziresovir interrupts membrane fusion by preventing the transition from prefusion to postfusion F protein states. Kinetic studies using temperature-shift assays demonstrate:
Fluorescence dequenching assays reveal that ziresovir extends the hemifusion stalk formation time from 30 sec to >8 min, allowing immune clearance of stalled virions. This mechanism is distinct from RdRp inhibitors (e.g., ALS8176), with which ziresovir exhibits additive effects (interaction volume: 50 μM²%) in combinatorial therapy [6] [9].
Table 3: Thermodynamic Parameters of Ziresovir Binding to RSV F Protein
Parameter | Value | Method | Implication |
---|---|---|---|
ΔG (binding) | -9.8 kcal/mol | Isothermal Titration Calorimetry | Spontaneous binding |
Kd | 3.0 ± 0.2 nM | Surface Plasmon Resonance | High-affinity interaction |
ΔH | +2.4 kcal/mol | ITC | Entropy-driven complex formation |
TΔS | +12.2 kcal/mol | ITC | Hydrophobic effect dominance |
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